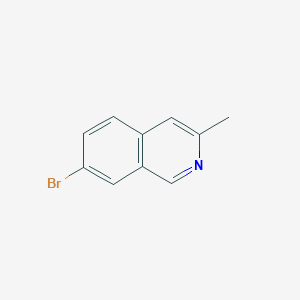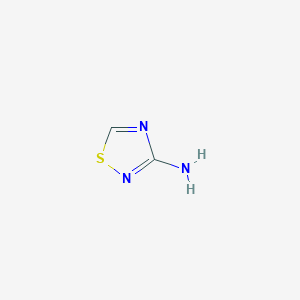
7-Bromo-3-methylisoquinoline
Übersicht
Beschreibung
7-Bromo-3-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- 7-Bromo-3-methylisoquinoline has been used as a precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in the formation of 8-bromoisoquinolines, a process that involves Jackson's modification of the Pomeranz-Fritsch ring synthesis (Armengol, Helliwell, & Joule, 2000).
- The compound has been utilized in the synthesis of complex molecules like 5, 5a, 6, 7, 8-Pentahydro-1-hydroxy-2, 11-dimethoxybenzo[b]oxepino[7, 6, 5-ij]isoquinoline through an intramolecular Ullmann reaction (Kametani, Fukumoto, & Fujihara, 1972).
Pharmaceutical Research
- It is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are critical in cancer treatment research. For example, 7-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, derived from this compound, is key in developing quinoline inhibitors (Lei et al., 2015).
- It also contributes to the synthesis of various isoquinolinequinones with potential antitumor activities, as demonstrated by the evaluation of these compounds' cytotoxic activity against human tumor cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Novel Synthetic Methods
- Research has been conducted on new synthetic methods involving this compound, like the novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This process highlights an innovative approach for introducing a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).
Chemical Transformations and Derivatives
- This compound is involved in the synthesis of derivatives like 7-alkylamino-2-methylquinoline-5,8-diones, showcasing its versatility in nucleophilic substitution reactions (Choi & Chi, 2004).
- The compound plays a role in the base-induced rearrangement reactions of isoquinoline Reissert compounds, leading to the formation of isochromenes and new isoquinolines (Kirby, Mackinnon, Elliott, & Uff, 1979).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWNHBSFXTHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)






